4-nitrobutanoyl Chloride
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Overview
Description
4-Nitrobutanoyl chloride is an organic compound with the molecular formula C4H6ClNO3. It is a derivative of butanoyl chloride, where a nitro group is attached to the fourth carbon atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobutanoyl chloride can be synthesized through the nitration of butanoyl chloride. The process involves the introduction of a nitro group into the butanoyl chloride molecule. This can be achieved using nitrating agents such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactions. The reaction conditions are carefully controlled to ensure the efficient production of the compound while minimizing by-products and ensuring safety.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobutanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-nitrobutanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products Formed:
Substitution: Formation of 4-nitrobutanamide or 4-nitrobutanol.
Reduction: Formation of 4-aminobutanoyl chloride.
Hydrolysis: Formation of 4-nitrobutanoic acid.
Scientific Research Applications
4-Nitrobutanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to modify biological molecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-nitrobutanoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the molecule is highly reactive and can be easily replaced by other nucleophiles. This reactivity is due to the electron-withdrawing effect of the nitro group, which makes the carbonyl carbon more electrophilic.
Molecular Targets and Pathways:
Nucleophilic Attack: The primary pathway involves the nucleophilic attack on the carbonyl carbon, leading to the substitution of the chlorine atom.
Reduction Pathway:
Comparison with Similar Compounds
Butanoyl Chloride: Lacks the nitro group, making it less reactive towards nucleophiles.
4-Nitrobenzoyl Chloride: Contains a benzene ring, leading to different reactivity and applications.
4-Nitrobutanoic Acid: The hydrolyzed form of 4-nitrobutanoyl chloride.
Uniqueness: this compound is unique due to the presence of both a nitro group and a reactive acyl chloride group. This combination makes it highly versatile in various chemical reactions and applications.
Properties
CAS No. |
75938-95-3 |
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Molecular Formula |
C4H6ClNO3 |
Molecular Weight |
151.55 g/mol |
IUPAC Name |
4-nitrobutanoyl chloride |
InChI |
InChI=1S/C4H6ClNO3/c5-4(7)2-1-3-6(8)9/h1-3H2 |
InChI Key |
PBGKSVMZQVGCID-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)Cl)C[N+](=O)[O-] |
Origin of Product |
United States |
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